molecular formula C19H14N2O2S B15034509 Cyclopentylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile

Cyclopentylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile

Cat. No.: B15034509
M. Wt: 334.4 g/mol
InChI Key: QYROMSWMJQHODQ-UHFFFAOYSA-N
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Description

2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a unique combination of a chromenyl group, a thiazolyl group, and a cyclopentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as ethanol or acetonitrile, and catalysts like piperidine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with DNA and proteins, leading to the inhibition of cellular processes. The thiazolyl group can bind to enzymes and receptors, modulating their activity. The cyclopentylidene moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to its combination of a chromenyl group, a thiazolyl group, and a cyclopentylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-cyclopentylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C19H14N2O2S/c20-10-15(12-5-1-2-6-12)18-21-16(11-24-18)14-9-13-7-3-4-8-17(13)23-19(14)22/h3-4,7-9,11H,1-2,5-6H2

InChI Key

QYROMSWMJQHODQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1

Origin of Product

United States

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